Boiling Point and Volatility Differentiation Versus Allyl Hexanoate
O-Prop-2-enyl hexanethioate exhibits a higher boiling point than its oxygen ester analog, allyl hexanoate, directly impacting its stability and release profile in heated food applications. The thioester boils at 195–196 °C at atmospheric pressure, compared to 185–188 °C for allyl hexanoate, representing an increase of approximately 7–11 °C . This difference stems from the fundamental substitution of sulfur for oxygen in the ester linkage, which increases molecular polarizability and intermolecular interaction strength [1].
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 195–196 °C (CAS 156420-69-8) |
| Comparator Or Baseline | Allyl hexanoate (CAS 123-68-2): 185–188 °C |
| Quantified Difference | Increase of 7–11 °C |
| Conditions | Measured at 760 mmHg; data from supplier specifications and literature |
Why This Matters
The higher boiling point of the thioester directly translates to lower volatility and slower flavor release during thermal processing, which is a critical parameter for selecting impact compounds in cooked, fried, or baked savory food products.
- [1] Bruice, P. Y. Organic Chemistry. Pearson. Chapter on carboxylic acid derivatives: thioester vs. ester reactivity and physical properties. View Source
